molecular formula C4H5N3O B3021738 6-Aminopyridazin-3(2H)-one CAS No. 57041-95-9

6-Aminopyridazin-3(2H)-one

Cat. No. B3021738
CAS RN: 57041-95-9
M. Wt: 111.1 g/mol
InChI Key: MMZLICVOTDAZOX-UHFFFAOYSA-N
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Description

“6-Aminopyridazin-3(2H)-one” is a chemical compound. However, there is limited information available about this specific compound123.



Synthesis Analysis

The synthesis of “6-Aminopyridazin-3(2H)-one” is not explicitly mentioned in the available resources. However, related compounds such as “6-Aminouracil” have been synthesized and their methods could potentially be adapted4.



Molecular Structure Analysis

The molecular structure of “6-Aminopyridazin-3(2H)-one” is not directly available. However, related compounds like “6-Aminopyridazine-3(2H)-thione” have a molecular formula of C4H5N3S and a molecular weight of 127.168002. Another related compound, “(6-Aminopyridazin-3-yl)(phenyl)methanon”, has a molecular formula of C11H9N3O5.



Chemical Reactions Analysis

The specific chemical reactions involving “6-Aminopyridazin-3(2H)-one” are not detailed in the available resources. However, related compounds like “3-Amino-6-chloropyridazine” have been studied1.



Physical And Chemical Properties Analysis

The physical and chemical properties of “6-Aminopyridazin-3(2H)-one” are not directly available. However, a related compound, “Methyl 6-Aminopyridazine-3-carboxylate”, has a density of 1.319g/cm3, a boiling point of 422.1ºC at 760mmHg, and a melting point of 200-201℃7.


Scientific Research Applications

  • Chemoselective Cyanating Agents : 2-Cyanopyridazin-3(2H)-ones are effective, selective, and electrophilic cyanating agents, used to chemoselectively N-, S-, or C-cyanate a variety of amino, thiol, and carbon nucleophiles in water or tetrahydrofuran (Kim et al., 2005).

  • Antiproliferative Activities : Aminopyridazin-3(2H)-one derivatives have been synthesized and evaluated for antiproliferative activities against human cancer cell lines. Certain compounds showed promising activities and induced apoptosis with cell cycle arrest at G0/G1 phase in specific cells (Ge et al., 2017).

  • Ring Transformation in Chemical Synthesis : The reaction of 3-chloro-6-phenyl-1,2,4-triazine with carbon nucleophiles involving a cyano substituent results in the formation of 3-aminopyridazines via an ANRORC mechanism. This transformation is important in organic synthesis (Rykowski et al., 2000).

  • Solubility Studies : Research on the solubility of 6-chloro-3-aminopyridazine in water and binary mixtures of water and ethanol helps understand its physical and chemical properties, crucial for pharmaceutical formulation (Wang, 2013).

  • Synthesis of Anticancer Agents : The synthesis of new 3-allylthio-6-(mono or disubstituted) aminopyridazines has been explored, displaying antiproliferative activities against various cancer cell lines. These compounds are potential candidates for chemotherapy (Won & Park, 2010).

  • Molecular Libraries : 3-Aminopyridazines are used in the preparation of molecular libraries, employing methods like amination and Pd(0) cross-coupling reactions. Such libraries are valuable for pharmaceutical research (Schmitt et al., 2006).

  • Synthesis of Functionalized Compounds : Research has been conducted on the synthesis of compounds containing the pyridazine moiety, demonstrating its utility in creating functionalized organic compounds with potential biological activities (Svete, 2005).

  • Green Chemistry Applications : Green synthesized pyridazinone derivatives, such as 4-acetyl-5,6-diphenylpyridazin-3(2H)-one, have been studied for their biological and pharmacological activities. These compounds are synthesized using environmentally friendly methods (Selim et al., 2021).

Safety And Hazards

The safety and hazards of “6-Aminopyridazin-3(2H)-one” are not directly available. However, related compounds like “(6-Aminopyridazin-3-yl)methanol hydrochloride” have safety data sheets available89.


Future Directions

The future directions of “6-Aminopyridazin-3(2H)-one” are not directly mentioned in the available resources. However, related compounds are being studied for various applications1011.


Please note that this analysis is based on the available data and may not be exhaustive. For a more detailed analysis, please refer to the original papers and resources.


properties

IUPAC Name

3-amino-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O/c5-3-1-2-4(8)7-6-3/h1-2H,(H2,5,6)(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMZLICVOTDAZOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NN=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60864201
Record name 6-Aminopyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60864201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Aminopyridazin-3(2H)-one

CAS RN

10071-13-3
Record name 3,6-Pyridazinedione, 1,2-dihydro
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
PS Dragovich, JK Blazel, K Dao, DA Ellis, LS Li… - …, 2008 - thieme-connect.com
The synthesis of a novel class of 6-amino-5-hydroxypyridazin-3 (2H)-ones (3-oxo-2, 3-dihydropyridazines) is described. These compounds also contain an ethoxycarbonyl moiety at the …
SD Tupare, SA Dake, SV Nalage, SV Bhosale… - 2012 - scirp.org
Pyrazoles are important nitrogen containing 5-membered heterocyclic compounds. Numerous pyrazoline derivatives have been found to possess considerable biological activities, …
Number of citations: 12 www.scirp.org
SD Tupare - 2021 - researchgate.net
Chalcones have great importance in natural as well as synthetic chemistry. It is one of the wonderful precursors used for the synthesis of different 5, 6, 7–membered heterocyclic …
Number of citations: 2 www.researchgate.net
GB Barlin, DJ Brown, Z Kadunc, A Petric… - Australian journal of …, 1983 - CSIRO Publishing
The ambiguous condensations of phenylglyoxal with pyridazin-3-amines and pyrazin-2-amine are shown to yield 2-phenylimidazo[l,2-b]pyridazin-3(5H)-ones and imidazo[1,2-a]pyrazin-…
Number of citations: 20 www.publish.csiro.au
SD Tupare - Reviews of Synthesis and Characterization of, 2022
Number of citations: 0

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